BenchChemオンラインストアへようこそ!

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide

Lipophilicity Drug‑likeness Physicochemical profiling

1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide (CAS 1286709‑59‑8) is a synthetic, small‑molecule azetidine‑3‑carboxamide incorporating a benzothiazole core and a 3,4‑difluoroanilide moiety. It belongs to a class of heterocyclic compounds frequently explored as kinase inhibitor scaffolds, with benzothiazole‑azetidine hybrids reported to engage targets such as BRAF V600E and VEGFR‑2.

Molecular Formula C17H13F2N3OS
Molecular Weight 345.37
CAS No. 1286709-59-8
Cat. No. B2383692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide
CAS1286709-59-8
Molecular FormulaC17H13F2N3OS
Molecular Weight345.37
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F
InChIInChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23)
InChIKeyQNOGUEHNMYIVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide (CAS 1286709-59-8): Core Identity & Procurement-Relevant Profile


1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide (CAS 1286709‑59‑8) is a synthetic, small‑molecule azetidine‑3‑carboxamide incorporating a benzothiazole core and a 3,4‑difluoroanilide moiety . It belongs to a class of heterocyclic compounds frequently explored as kinase inhibitor scaffolds, with benzothiazole‑azetidine hybrids reported to engage targets such as BRAF V600E and VEGFR‑2 . The compound is currently offered by multiple commercial suppliers for non‑human research use only .

Why Generic Substitution Fails for 1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide


Within the benzothiazole‑azetidine‑carboxamide series, even modest changes to the anilide substituent produce large shifts in lipophilicity, polar surface area, and target‑engagement profiles. For example, moving the fluorine atoms from the 3,4‑positions to the 2,5‑positions alters the calculated logP by more than 0.8 log units [1], while replacing the difluorophenyl group with a methylthiazole switch shifts kinase selectivity from a multi‑target profile to a BRAF V600E‑focused interaction [2]. These physicochemical and pharmacophoric differences mean that in‑class compounds cannot be interchanged without altering assay outcomes.

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide vs. Closest Analogs


Lipophilicity (logP) Advantage Over the 2,5‑Difluorophenyl Regioisomer

The 3,4‑difluorophenyl substitution in the target compound results in a computed logP of 3.585, compared with a logP of 4.396 for the isomeric 2,5‑difluorophenyl analog [1]. The 0.811‑log‑unit reduction places the target compound closer to the optimal logP range (1‑3) for oral drug‑likeness and aqueous solubility [2].

Lipophilicity Drug‑likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) Advantage Over the 2,5‑Difluorophenyl Regioisomer

The target compound (3,4‑difluorophenyl) exhibits a tPSA of 39 Ų, whereas the 2,5‑difluorophenyl analog shows a tPSA of 54 Ų [1]. This 15 Ų reduction is well below the 140 Ų threshold for oral absorption and the 90 Ų ceiling for blood‑brain barrier penetration [2], suggesting enhanced passive membrane permeability for the target compound.

Polar surface area Membrane permeability ADME prediction

Class‑Level Kinase Inhibition Potential: BRAF V600E and VEGFR‑2 Engagement by Benzothiazole‑Azetidine‑Carboxamide Scaffold

A closely related benzothiazole‑azetidine‑carboxamide, 1‑(benzo[d]thiazol‑2‑yl)‑N‑(4‑methylthiazol‑2‑yl)azetidine‑3‑carboxamide, displays potent binding to BRAF V600E (Kd = 0.330 nM) [1] and inhibition of VEGFR‑2 (IC₅₀ = 0.071 μM) . While direct activity data for the 3,4‑difluorophenyl derivative are not yet published, the shared benzothiazole‑azetidine‑carboxamide core strongly suggests that the target compound may engage overlapping kinase targets.

Kinase inhibition BRAF V600E VEGFR‑2 Oncology research

Best‑Fit Research and Industrial Application Scenarios for 1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide


Kinase‑Focused Screening Library Enrichment

Given the documented nanomolar BRAF V600E and VEGFR‑2 engagement by the benzothiazole‑azetidine‑carboxamide scaffold, this compound is a strong candidate for inclusion in kinase‑biased screening decks aimed at oncology or angiogenesis targets [1]. Its 3,4‑difluorophenyl substituent provides a distinct chemical‑space vector relative to mono‑halogenated or heterocyclic analogs, increasing library diversity.

ADME‑Optimized Lead‑Like Probe Selection

With a calculated logP of 3.585 and tPSA of 39 Ų, this compound occupies a favorable region of drug‑like physicochemical space [2]. Procurement for in‑vitro ADME profiling or cellular permeability assays is justified when seeking a probe that balances moderate lipophilicity with predicted membrane permeability, outperforming the more lipophilic 2,5‑difluorophenyl isomer.

Structure–Activity Relationship (SAR) Expansion Around the 3,4‑Difluoroanilide Vector

For medicinal chemistry teams exploring SAR at the anilide position of benzothiazole‑azetidine carboxamides, this compound serves as a key reference point for the 3,4‑difluoro substitution pattern [3]. Its differentiated logP and tPSA values—compared with the 2,5‑difluoro isomer—make it a valuable tool for dissecting the contribution of fluorine regiochemistry to target potency and selectivity.

Computational Chemistry and Docking Studies

The availability of both the target compound and its 2,5‑difluorophenyl regioisomer in the ZINC database enables comparative docking studies [3]. Researchers can investigate how fluorine positional isomerism affects predicted binding poses within kinase ATP‑binding pockets, providing a rational basis for prioritizing synthesis or procurement of specific analogs.

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.